molecular formula C19H20N2O2 B2798528 N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-23-8

N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2798528
CAS No.: 941881-23-8
M. Wt: 308.381
InChI Key: GAEIWMOTDILRQH-UHFFFAOYSA-N
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Description

N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core substituted with butyl, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the preparation of a furo[3,2-b]pyridine intermediate, followed by the introduction of butyl, methyl, and phenyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts, solvents, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Furo[3,2-b]pyridine derivatives with different substituents.
  • Other heterocyclic compounds with similar core structures but varying functional groups.

This article provides a comprehensive overview of N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-12-21(15-8-6-5-7-9-15)19(22)18-13-16-17(23-18)11-10-14(2)20-16/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIWMOTDILRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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